molecular formula C14H12BrN3OS B12539106 2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole CAS No. 142409-19-6

2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole

Cat. No.: B12539106
CAS No.: 142409-19-6
M. Wt: 350.24 g/mol
InChI Key: KWSYAMAPGWJLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole core linked to a pyridine ring via a methanesulfinyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common method involves the use of 4-bromo-3-methylpyridine as a starting material. This compound undergoes a series of reactions, including sulfoxidation and cyclization, to form the desired benzimidazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields a sulfone derivative, while substitution of the bromine atom can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

142409-19-6

Molecular Formula

C14H12BrN3OS

Molecular Weight

350.24 g/mol

IUPAC Name

2-[(4-bromo-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C14H12BrN3OS/c1-9-10(15)6-7-16-13(9)8-20(19)14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18)

InChI Key

KWSYAMAPGWJLNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.